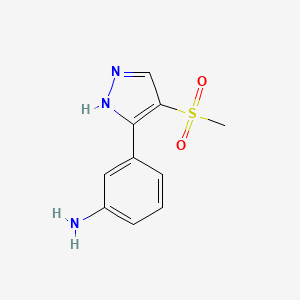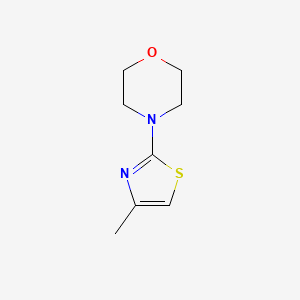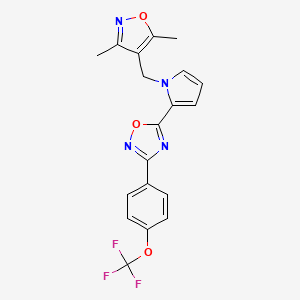
5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15F3N4O3 and its molecular weight is 404.349. The purity is usually 95%.
BenchChem offers high-quality 5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Reactivity
One of the key scientific research applications of compounds related to 5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole involves exploring synthetic routes and understanding their chemical reactivity. For instance, the lithiation of methyl substituted isoxazoles, including 3,5-dimethylisoxazole, allows for the production of various acetic acids after carboxylation, demonstrating the compound's reactivity and potential for further chemical transformations (Micetich, 1970).
Biological Activities and Potential Therapeutic Applications
The compound's structural motif, particularly the presence of 1,2,4-oxadiazole and its derivatives, has been the focus of research due to its potential biological activities. For example, novel oxadiazolyl pyrrolo triazole diones were synthesized for their anti-protozoal and cytotoxic activities, showcasing the potential therapeutic applications of such compounds (Dürüst et al., 2012). Additionally, a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems were investigated for their antibacterial and antitubercular activities, further emphasizing the compound's relevance in medicinal chemistry and drug discovery (Joshi et al., 2008).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives have been a significant area of research. Studies have shown that various 1,3,4-oxadiazole thioether derivatives exhibit good antibacterial activities, with specific compounds demonstrating superior inhibitory effects against certain bacterial strains, highlighting the compound's potential in addressing antimicrobial resistance (Song et al., 2017). Moreover, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazines derived from pyrazole were prepared and screened for their in vitro anti-bacterial and anti-fungal activity, contributing to the compound's utility in developing new antimicrobial agents (Farghaly et al., 2005).
Coordination Chemistry and Catalysis
The coordination chemistry of related ligands, such as 1,3,4-oxadiazoles, has been extensively studied for their potential applications in catalysis and material science. For example, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes have been synthesized and shown to be high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media, underscoring the compound's significance in green chemistry and sustainable processes (Bumagin et al., 2018).
Propiedades
IUPAC Name |
5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrol-2-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c1-11-15(12(2)28-24-11)10-26-9-3-4-16(26)18-23-17(25-29-18)13-5-7-14(8-6-13)27-19(20,21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKOTCNEGSIEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)
![1-[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2991177.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)
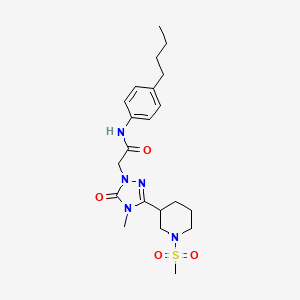

![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)
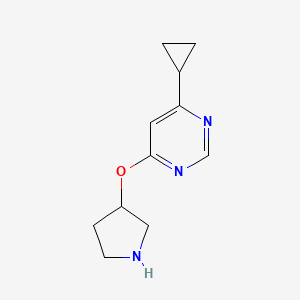
![3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2991187.png)
![8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)
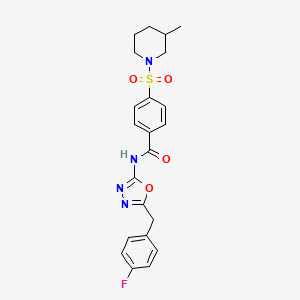
![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone](/img/structure/B2991194.png)
